9,10-Diethoxy-2-ethylanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,10-diethoxy-2-ethylanthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-4-14-11-12-17-18(13-14)20(22-6-3)16-10-8-7-9-15(16)19(17)21-5-2/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFDADDJOUNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573120 | |
| Record name | 9,10-Diethoxy-2-ethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205515-07-7 | |
| Record name | 9,10-Diethoxy-2-ethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 9,10 Diethoxy 2 Ethylanthracene
Synthetic Pathways for Anthracene (B1667546) Derivatives with Alkoxy and Alkyl Substituents
The introduction of both alkoxy and alkyl groups onto an anthracene framework can be achieved through several synthetic strategies. These methods often involve the functionalization of a pre-existing anthracene core or the construction of the substituted aromatic system from simpler precursors. Common approaches include Friedel-Crafts reactions and the chemical modification of anthraquinones. nih.gov
Precursor Chemistry and Reaction Schemes for 9,10-Diethoxy-2-ethylanthracene Synthesis
A prevalent method for the synthesis of alkoxyanthracenes involves the reduction of the corresponding alkoxy-9,10-anthraquinones. sci-hub.se For this compound, a plausible precursor would be 2-ethyl-9,10-anthraquinone. This precursor is known and has been utilized in other chemical processes, such as the photocatalytic production of hydrogen peroxide. rsc.org
The synthesis can be envisioned through a multi-step process. The first step would involve the diethoxylation of a suitable starting material to introduce the two ethoxy groups at the 9 and 10 positions. A subsequent key step is the reduction of the anthraquinone (B42736) core to the aromatic anthracene. A well-established method for this transformation is the use of zinc dust in refluxing acetic acid, which has been shown to be effective for converting various methoxy-9,10-anthraquinones to their corresponding methoxyanthracenes in moderate to good yields. sci-hub.se This acidic reductive system is advantageous as it typically does not cleave the ether linkages. sci-hub.se
An alternative approach could involve a Friedel-Crafts alkylation or acylation of a diethoxyanthracene precursor, though this may present challenges with regioselectivity. The general reaction scheme starting from 2-ethyl-9,10-anthraquinone is outlined below:
Step 1: Reduction of 2-ethyl-9,10-anthraquinone to 2-ethylanthracene. This can be achieved through various reducing agents.
Step 2: Diethoxylation of 2-ethylanthracene. This step would introduce the two ethoxy groups at the 9 and 10 positions.
Alternatively, a direct reduction of a hypothetical 9,10-diethoxy-2-ethyl-9,10-anthraquinone could be employed.
Catalytic Approaches and Optimized Reaction Parameters
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of substituted anthracenes, several catalytic approaches are relevant.
Lewis acid-catalyzed Friedel-Crafts reactions are a direct method for preparing anthracene derivatives. For instance, silica (B1680970) gel-supported zinc bromide has been used to catalyze the reaction of arenes with aromatic aldehydes to yield 9,10-diarylanthracenes. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of supported catalysts for anthracene functionalization.
For the alkylation of the anthracene core, zeolite catalysts have shown promise. For example, boric acid-modified Fe-Zr mordenite (B1173385) has been used for the alkylation of anthracene with tert-amyl alcohol. dntb.gov.ua Zeolites can also be employed in cracking and isomerization reactions, which could be relevant in controlling the substitution pattern on the anthracene ring. mdpi.com The use of bimetallic catalysts, such as Fe-Co supported on zeolites, has been explored for the hydrogenation of anthracene, demonstrating high conversion rates under specific temperature and pressure conditions. mdpi.com
The optimization of reaction parameters is crucial for maximizing yield and purity. For zinc reductions of anthraquinones, the reaction time can range from 6 to 24 hours under reflux in glacial acetic acid. sci-hub.se For catalytic hydrogenations, typical conditions might involve temperatures around 400 °C and initial pressures of 6 MPa. mdpi.com
Advanced Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is essential for its potential applications. Several advanced purification techniques can be employed to remove impurities such as unreacted starting materials, by-products, and isomers. Common impurities in anthracene synthesis can include anthraquinone, anthrone, and other polycyclic aromatic hydrocarbons. lookchem.com
Crystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical, and for anthracene derivatives, solvents such as 95% ethanol, benzene (B151609), toluene, or mixtures of benzene and xylene have been successfully used. lookchem.com
Chromatography offers a higher degree of separation. Column chromatography using alumina (B75360) as the stationary phase and a non-polar eluent like petroleum ether or n-hexane is a standard method for purifying anthracenes. lookchem.com It is often recommended to perform this in a dark room to prevent the photo-oxidation of anthracene to anthraquinone. lookchem.com
Sublimation under a nitrogen atmosphere or vacuum is another effective method for purifying anthracene and its derivatives, particularly for removing non-volatile impurities. lookchem.com
Co-distillation with a high-boiling solvent like ethylene (B1197577) glycol can also be used. The target compound can be recovered from the distillate by the addition of water. lookchem.com
| Purification Technique | Description | Common Solvents/Conditions | Reference |
| Crystallization | Separation of a solid from a solution based on differences in solubility. | 95% Ethanol, Benzene, Toluene, Benzene/Xylene mixture | lookchem.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Alumina stationary phase with petroleum ether or n-hexane eluent. | lookchem.com |
| Sublimation | Purification by transitioning a substance from a solid to a gas, then back to a solid. | Under nitrogen atmosphere or vacuum. | lookchem.com |
| Co-distillation | Distillation with an entrainer to separate components with close boiling points. | Ethylene glycol as the entrainer. | lookchem.com |
Derivatization Strategies and Analogue Synthesis Based on the 9,10-Dialkoxyanthracene Scaffold
The 9,10-dialkoxyanthracene scaffold serves as a versatile platform for the synthesis of a wide range of analogues with tailored properties. The electron-rich nature of the anthracene core and the presence of the alkoxy groups influence its reactivity and allow for various chemical transformations.
One significant derivatization strategy is the Diels-Alder reaction . The anthracene core can act as a diene, reacting with various dienophiles to form 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives. jksus.orgresearchgate.net This approach allows for the introduction of a bridged structure, which can significantly alter the molecule's three-dimensional shape and properties. For example, reaction with dienophiles like acrylonitrile (B1666552) or acrylic acid can introduce new functional groups onto the ethano bridge. jksus.org
Another strategy involves the introduction of acetylenic moieties at the 9 and 10 positions. For instance, 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene has been synthesized from anthraquinone. rsc.org The terminal silyl (B83357) groups can be removed and the resulting alkynes can undergo further C-C coupling reactions to construct more complex chromophores. rsc.org
Furthermore, anthracene derivatives can be used as building blocks for the synthesis of polymers . For example, diacid hydrazides derived from 9,10-dihydro-9,10-ethanoanthracene have been used to prepare polyhydrazides through polycondensation with diacid chlorides. researchgate.net These polymers exhibit good solubility in polar aprotic solvents. researchgate.net
| Derivatization Strategy | Reagents/Reaction Type | Resulting Structure/Analogue | Reference |
| Diels-Alder Cycloaddition | Acrylonitrile, Acrylic Acid | 9,10-dihydro-9,10-ethanoanthracene derivatives | jksus.org |
| Acetylenic Coupling | LiC≡CC≡CSiMe₃ followed by reduction and desilylation | 9,10-Bis(butadiynyl)anthracene derivatives | rsc.org |
| Polymerization | Diacid chlorides (e.g., sebacoyl chloride) | Polyhydrazides with an anthracene backbone | researchgate.net |
Photophysical Properties and Spectroscopic Characterization of 9,10 Diethoxy 2 Ethylanthracene
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state, while the emission spectrum shows the light emitted as the molecule relaxes from an excited state back to the ground state.
The absorption of ultraviolet (UV) and visible light by 9,10-Diethoxy-2-ethylanthracene is expected due to the aromatic anthracene (B1667546) core. The position, intensity, and shape of the absorption bands are influenced by the ethoxy and ethyl substituents. The intensity of absorption is quantified by the molar absorptivity (or extinction coefficient), ε, which is a measure of how strongly a chemical species absorbs light at a given wavelength.
As a photosensitizer for photo-curable compositions, this compound is designed to absorb light in the UV region, typically between 300 and 400 nm, to initiate chemical processes. google.com However, specific quantitative values for its absorption maxima (λmax) and corresponding molar absorptivity in either solution or the solid state are not detailed in the available literature.
Table 1: Electronic Absorption Properties of this compound
This table is based on the expected, but not empirically documented, properties for a compound of this type.
| Property | Value (Solution) | Value (Solid State) |
|---|---|---|
| Absorption Maxima (λmax) | Data Not Available | Data Not Available |
| Molar Absorptivity (ε) | Data Not Available | Data Not Available |
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence spectrum is typically a mirror image of the absorption spectrum. Two critical parameters for characterizing fluorescence are the quantum yield (Φf) and the lifetime (τf). The quantum yield represents the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed), while the lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
For many anthracene derivatives, fluorescence is a significant de-excitation pathway. However, for this compound, which is employed as a sensitizer (B1316253), the energy from the excited state is often transferred to another molecule rather than being released as fluorescence. This would imply that its fluorescence quantum yield might be low in the presence of an energy acceptor. Detailed experimental data on its fluorescence spectrum, quantum yield, and lifetime remain undocumented in the reviewed literature.
Table 2: Fluorescence Properties of this compound
| Property | Value |
|---|---|
| Fluorescence Emission Maxima (λem) | Data Not Available |
| Fluorescence Quantum Yield (Φf) | Data Not Available |
| Fluorescence Lifetime (τf) | Data Not Available |
Excited-State Dynamics and Energy Transfer Efficiency
The study of excited-state dynamics involves understanding the various processes that a molecule can undergo after absorbing light, including internal conversion, intersystem crossing to a triplet state, fluorescence, phosphorescence, and energy transfer.
Time-resolved spectroscopy techniques, such as transient absorption or time-resolved fluorescence, are powerful tools for measuring the rates of excited-state processes that occur on very short timescales (femtoseconds to microseconds). These measurements are crucial for understanding the deactivation pathways of an excited molecule. For a photosensitizer like this compound, such studies would reveal the timescale of energy transfer to an acceptor molecule. There are currently no published studies utilizing time-resolved spectroscopy to investigate the excited-state dynamics of this specific compound.
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor molecule transfers energy to an acceptor molecule over a short distance (typically 1-10 nanometers). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two.
Given that this compound is used as a sensitizer, it is plausible that it acts as a FRET donor. google.com However, the specific FRET parameters, such as the Förster radius (R₀), energy transfer efficiency, and the identification of specific donor-acceptor pairs involving this compound, have not been reported in the scientific literature.
Vibrational Spectroscopy (e.g., IR, Raman) for Structural Elucidation and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are used to identify functional groups and to obtain a "fingerprint" of the molecular structure. They can also be used to study the conformational properties of a molecule. An analysis of the IR and Raman spectra of this compound would allow for the identification of characteristic vibrational bands associated with the anthracene core, the C-O-C stretches of the ethoxy groups, and the C-H vibrations of the ethyl and aromatic groups. Despite its utility, no public database or research article provides the IR or Raman spectra for this compound.
This compound: A Key Component in Advanced Materials Science and Engineering
The chemical compound this compound is emerging as a critical photosensitizer in the development of advanced materials. Its unique properties are being leveraged in the fabrication of micro- and nano-scale structures, as well as in the rapid curing of high-performance coatings and inks.
Structure Property Performance Relationships of 9,10 Dialkoxyanthracene Sensitizers
Systematic Studies on the Effect of Alkoxy Chain Length (e.g., Methoxy (B1213986), Ethoxy, Propoxy, Butoxy)
The length of the alkoxy chains (–OR) attached to the 9 and 10 positions of the anthracene (B1667546) core significantly influences the sensitizer's solubility and photophysical characteristics. Extending the alkyl chain from methoxy (–OCH₃) to butoxy (–OC₄H₉) generally enhances solubility in non-polar organic media, which is a critical factor for achieving uniform distribution in photocurable resin formulations. This improved solubility mitigates issues like aggregation and crystallization, ensuring consistent sensitizer (B1316253) performance.
Longer alkyl chains can also subtly modify the electronic environment of the anthracene chromophore. While the primary absorption bands of 9,10-dialkoxyanthracenes are largely governed by the π-system of the anthracene core, the chain length can influence molecular packing in the solid state and conformational flexibility in solution. For instance, 9,10-Dibutoxyanthracene (DBA) and 9,10-Diethoxyanthracene (DEA) both exhibit strong absorption at wavelengths that align well with commercially available UV-LED lamps (e.g., 395 nm and 405 nm), making them highly suitable for these applications. Studies on related 9,10-bis(p-alkoxystyryl)anthracenes have shown that the length of the alkyl chains has a significant effect on their fluorescent and thermochromic behaviors, underscoring the role of the alkoxy group in tuning material properties.
| Compound Name | Alkoxy Chain | Key Properties |
| 9,10-Dimethoxyanthracene | Methoxy (-OCH₃) | Baseline for photophysical studies. |
| 9,10-Diethoxyanthracene | Ethoxy (-OC₂H₅) | Good solubility and absorption profile for UV-LEDs. |
| 9,10-Dibutoxyanthracene | Butoxy (-OC₄H₉) | Excellent solubility in organic resins; commonly used as an electron transfer sensitizer. researchgate.net |
Impact of Anthracene Ring Substituents (e.g., Ethyl, Chloro, Sulfonic Acid) on Sensitizer Efficacy
Introducing substituents onto the anthracene ring system provides another powerful tool for modulating sensitizer efficacy. These modifications can alter the molecule's electronic properties, absorption spectrum, and solubility.
The compound 9,10-Diethoxy-2-ethylanthracene is a prime example of this strategy. The ethyl group (–C₂H₅) at the 2-position serves to further enhance solubility compared to its non-ethylated counterpart, 9,10-diethoxyanthracene. This modification makes it a "universal sensitizer" that performs well in both radical and cationic photopolymerization systems due to its excellent compatibility with various monomers and photoinitiators.
Other substituents can be chosen to achieve different effects:
Electron-withdrawing groups , such as a chloro (–Cl) substituent, can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum, which can be advantageous for sensitization with visible light sources.
Polar groups , like a sulfonic acid (–SO₃H) substituent, would dramatically increase the sensitizer's polarity and its solubility in polar solvents like water, at the expense of solubility in non-polar resins.
The strategic placement of these groups is key to tuning the sensitizer for specific applications without compromising its core function of absorbing light and efficiently transferring energy.
| Substituent | Position | Primary Impact on Properties |
| Ethyl (-C₂H₅) | 2-position | Increases solubility and compatibility in organic media. |
| Chloro (-Cl) | Varies | Can induce a red-shift in the absorption spectrum. |
| Sulfonic Acid (-SO₃H) | Varies | Increases polarity and solubility in aqueous systems. |
Comparative Analysis with Non-Anthracene Sensitizers in Photopolymerization
In the field of photopolymerization, 9,10-dialkoxyanthracene derivatives offer distinct advantages over traditional, non-anthracene sensitizers, such as thioxanthone-based compounds. A key advantage is their absorption spectrum, which is well-suited for the emission wavelengths of modern UV-LED lamps.
Research has demonstrated the superior performance of anthracene derivatives in specific formulations. For example, in free-radical curing, the combination of 9,10-Dibutoxyanthracene (DBA) with a photoinitiator can match or even exceed the performance of highly efficient, stand-alone photoinitiators. This synergy allows formulators to enhance the reaction rate and achieve higher conversion, leading to a more complete cure. This is particularly beneficial in challenging applications like curing thick films or highly pigmented coatings, where light penetration is limited. The long-wavelength absorption of the anthracene sensitizer ensures that initiating species are generated even in the deeper layers of the coating.
| Sensitizer System | Application Context | Performance Outcome |
| 9,10-Dibutoxyanthracene + Photoinitiator | Free-radical photopolymerization | Can achieve conversion rates comparable to or exceeding systems using traditional sensitizers like thioxanthones. |
| Thioxanthone derivative + Co-initiator | Traditional UV curing | Effective, but may have a less optimal spectral match with UV-LED sources compared to dialkoxyanthracenes. |
| Camphorquinone + Amine | Dental resins (visible light cure) | Standard for blue-light curing but operates in a different spectral range and chemical system. |
Rational Design Principles for Optimizing Sensitizer Performance and Solubility
The systematic studies of structure-property relationships have led to the establishment of clear rational design principles for creating advanced anthracene-based sensitizers. nih.gov The goal is to develop molecules with tailored absorption characteristics, excellent solubility, and high energy-transfer efficiency. nih.gov
Key design principles include:
Spectral Tuning for Light Source Matching: The primary design consideration is to align the sensitizer's absorption spectrum with the emission of the intended light source. researchgate.net For UV-LED applications, this means maximizing the molar extinction coefficient in the 385-405 nm range. This can be achieved by selecting appropriate substituents on the anthracene core; for instance, electron-donating alkoxy groups already shift the absorption to longer wavelengths compared to unsubstituted anthracene.
Solubility Enhancement: High solubility in the photocurable formulation is paramount. This is achieved by attaching sufficiently long or branched alkyl chains at the 9 and 10 positions (e.g., butoxy) and/or by adding non-polar groups like the ethyl substituent in this compound to the ring structure.
Optimizing Photophysical Properties: An ideal sensitizer must have a high efficiency of intersystem crossing to its triplet excited state, which is responsible for activating the photoinitiator. The triplet energy level must also be higher than that of the photoinitiator to ensure efficient energy transfer. The rigid, planar structure of the anthracene core is inherently favorable for high fluorescence and efficient energy transfer.
Improving Photostability: While highly effective, some anthracene derivatives can be susceptible to photo-oxidation. researchgate.net Future design efforts may focus on introducing protective groups that shield the reactive anthracene core, thereby increasing the operational lifetime of the sensitizer during prolonged irradiation.
By applying these principles, it is possible to move beyond trial-and-error approaches and rationally engineer novel 9,10-dialkoxyanthracene sensitizers with superior performance and solubility for a wide range of photopolymerization applications.
Computational Chemistry and Theoretical Modeling of 9,10 Diethoxy 2 Ethylanthracene
Quantum Chemical Calculations of Electronic Structure and Excitation Energies (e.g., DFT, TD-DFT)
No specific data from DFT or TD-DFT calculations for 9,10-Diethoxy-2-ethylanthracene, such as optimized ground-state geometry, frontier molecular orbital energies (HOMO-LUMO gap), or calculated absorption wavelengths and oscillator strengths, are available in the public domain.
Molecular Dynamics Simulations of Interactions within Photoinitiator Systems
There are no published molecular dynamics simulation studies that detail the interaction of this compound within a photoinitiator system, which would be crucial for understanding its behavior in practical applications.
Predictive Modeling of Photophysical and Photochemical Reactivity
Predictive models for the photophysical and photochemical reactivity of this compound have not been reported. Such models would require foundational data from quantum chemical calculations.
Theoretical Insights into Sensitization Mechanisms and Energy Transfer Pathways
While it is known to be a sensitizer (B1316253), the specific energy transfer pathways and the intricate details of its sensitization mechanisms have not been elucidated through theoretical modeling in accessible literature.
Future Research Directions and Emerging Applications of 9,10 Diethoxy 2 Ethylanthracene
Development of Next-Generation Functionalized Anthracene (B1667546) Sensitizers
The core structure of 9,10-Diethoxy-2-ethylanthracene, with its ethoxy and ethyl functional groups on the anthracene core, serves as a foundational platform for the development of next-generation photosensitizers. Future research is anticipated to focus on modifying this structure to fine-tune its photophysical and chemical properties. The functionalization of the 9,10-positions of anthracene has been shown to be an effective method for tuning the thermal stability of the material with minimal impact on its frontier molecular orbital energy levels.
The introduction of different substituents can lead to significant changes in the solid-state arrangement of the molecules, which in turn influences their performance in applications such as organic thin-film transistors (OTFTs). While this compound is known as a universal sensitizer (B1316253) for both radical and cationic polymerization, further functionalization could enhance its solubility in a wider range of monomer systems and reduce issues such as yellowing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
